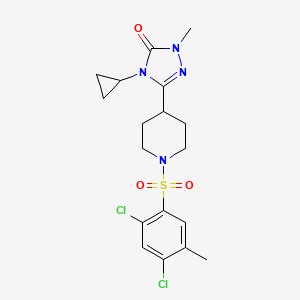

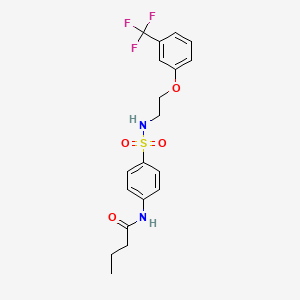

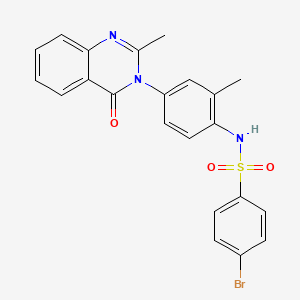

4-cyclopropyl-3-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule belongs to a class of highly specialized organic compounds featuring a combination of heterocyclic structures, such as triazole, linked with sulfonamide groups and cyclopropyl rings. These structures are often explored for their potential in various biological applications due to the presence of bioactive moieties.

Synthesis Analysis

Synthetic approaches for similar compounds often involve multi-step organic reactions, including cyclization, sulfonylation, and alkylation. For example, the synthesis of complex heterocycles can involve Rh(II)-catalyzed tandem cyclization of aliphatic N-sulfonyl triazoles and alcohols, providing a route to piperidinones bearing quaternary carbons (Ran Zhang et al., 2017).

Molecular Structure Analysis

The crystal and molecular structure studies often reveal the geometric and conformational details of similar compounds. For instance, crystallography can determine the chair conformation of piperidine rings and the tetrahedral geometry around sulfur atoms, as observed in related sulfonamide compounds (H. R. Girish et al., 2008).

Chemical Reactions and Properties

Compounds with the sulfonamide group attached to piperidine or similar heterocycles can undergo various chemical reactions, including cyclization and nucleophilic substitution, leading to structurally diverse derivatives with potential biological activities (Ayana Furukawa et al., 2019).

Scientific Research Applications

Synthesis and Antibacterial Agents

Compounds with structural features similar to the specified chemical have been synthesized for their potential antibacterial properties. For example, derivatives of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, having sulfinyl or sulfonyl groups, were synthesized and showed potent antibacterial activity. This research underscores the significance of such compounds in developing new antibacterial agents (Miyamoto et al., 1987).

Enzyme Inhibition for Therapeutic Applications

Another area of application is the design of enzyme inhibitors. Sulfonamides incorporating aroylhydrazone, piperidinyl, sulfone, and triazolyl moieties have been investigated as inhibitors of human carbonic anhydrases, a crucial enzyme in many physiological processes. These studies have shown low nanomolar activity against certain isoforms of the enzyme, demonstrating the potential of such compounds in therapeutic applications, especially in targeting tumor-associated isoforms for cancer treatment (Alafeefy et al., 2015).

properties

IUPAC Name |

4-cyclopropyl-5-[1-(2,4-dichloro-5-methylphenyl)sulfonylpiperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22Cl2N4O3S/c1-11-9-16(15(20)10-14(11)19)28(26,27)23-7-5-12(6-8-23)17-21-22(2)18(25)24(17)13-3-4-13/h9-10,12-13H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRWNCYEXVWYCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropyl-3-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2495660.png)

![tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate](/img/structure/B2495664.png)

![(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2495673.png)

![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2495677.png)

![5-[3-(Benzylamino)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495679.png)